2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 1,3-oxazol-4-yl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at around room temperature to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and high yield. The process includes the purification of raw materials, precise control of reaction parameters, and efficient separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products are substituted carbamates and oxazoles.
Scientific Research Applications
2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroethyl N-(1,3-thiazol-4-yl)carbamate: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2,2,2-trifluoroethyl N-(1,3-imidazol-4-yl)carbamate: Contains an imidazole ring, offering different chemical properties and reactivity.
2,2,2-trifluoroethyl N-(1,3-pyrazol-4-yl)carbamate: Features a pyrazole ring, which affects its biological activity and applications.
Uniqueness
2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate is unique due to its oxazole ring, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets . This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)2-14-5(12)11-4-1-13-3-10-4/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGFLJIRRDBAKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199353 | |
Record name | Carbamic acid, N-4-oxazolyl-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-82-4 | |
Record name | Carbamic acid, N-4-oxazolyl-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-4-oxazolyl-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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